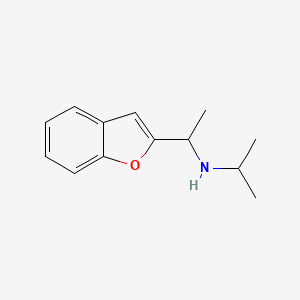

n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine

Description

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-[1-(1-benzofuran-2-yl)ethyl]propan-2-amine |

InChI |

InChI=1S/C13H17NO/c1-9(2)14-10(3)13-8-11-6-4-5-7-12(11)15-13/h4-10,14H,1-3H3 |

InChI Key |

SBTXCOWYXDSDEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)C1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Preparation Methods

Benzofuran Core Synthesis and Functionalization

- Starting Material : 2-Acetylbenzofuran is a common precursor, synthesized by known methods involving cyclization of o-hydroxyaryl ketones or via palladium-catalyzed cyclization reactions.

- Halogenation : Bromination or chlorination at the acetyl side chain is used to activate the position for nucleophilic substitution. For example, bromination of 2-acetylbenzofuran with bromine in solvents like acetic acid or dioxane/ether yields 1-(benzofuran-2-yl)-2-bromoethanone.

- Chlorination : Treatment with thionyl chloride converts 2-acetylbenzofuran to 1-(1-benzofuran-2-yl)-2-chloroethanone, facilitating further substitution reactions.

Introduction of the Amine Side Chain

- Nucleophilic Substitution : The halogenated benzofuran intermediate (e.g., 2-bromo or 2-chloro derivatives) undergoes nucleophilic substitution with amines such as propan-2-amine or ethylamine derivatives to install the aminoalkyl side chain.

- Reductive Amination : Alternatively, reductive amination of the acetylbenzofuran with appropriate amines and reducing agents (e.g., sodium cyanoborohydride) can directly yield the substituted amine at the 2-position.

- Hydrazone Formation and Cyclization : Some methods use hydrazine derivatives to form hydrazones from ketones, followed by cyclization or substitution reactions to build the amine functionality.

N-Alkylation and Final Functional Group Modifications

- N-Alkylation : The secondary amine formed can be further alkylated to the propan-2-amine moiety by reaction with alkyl halides or via reductive amination with acetone or similar carbonyl compounds.

- Protecting Group Strategies : During multi-step syntheses, protecting groups such as tert-butyldimethylsilyl (TBS) ethers are used to protect hydroxyl groups on benzofuran derivatives, enabling selective functionalizations.

Representative Synthetic Route Example

Based on analogous benzofuran derivatives and literature:

Analytical and Purification Techniques

- Chromatography : Preparative thin-layer chromatography (TLC) or column chromatography is used to purify intermediates and final products.

- Recrystallization : From solvents such as chloroform or dimethyl sulfoxide (DMSO) to obtain pure benzofuran derivatives.

- Spectroscopic Characterization : NMR, IR, and MS confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation + Nucleophilic Substitution | Br2 or SOCl2, Propan-2-amine | Halogenate acetyl group, then substitute with amine | Straightforward, good yields | Requires handling of reactive halogens |

| Reductive Amination | 2-Acetylbenzofuran, Propan-2-amine, NaBH3CN | Direct amination of ketone | Mild conditions, stereoselective | May need optimization for selectivity |

| Hydrazone Formation + Cyclization | Ketone, hydrazine derivatives | Form hydrazone, then cyclize to amine | Useful for complex scaffolds | Multi-step, longer synthesis |

| Pd-Catalyzed Cross-Coupling | Benzofuran halides, amine derivatives, Pd catalysts | Coupling of functionalized benzofuran with amines | High regioselectivity, functional group tolerance | Requires expensive catalysts |

This comprehensive analysis integrates known synthetic chemistry of benzofuran derivatives and amine functionalization to outline plausible and documented methods for preparing this compound. The methods emphasize halogenation of 2-acetylbenzofuran followed by amine substitution or reductive amination, supported by protecting group strategies and purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Scientific Research Applications

Chemistry: n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, benzofuran derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Medicine: The compound’s potential therapeutic applications extend to the treatment of neurological disorders and cancer. Studies have shown that certain benzofuran derivatives can inhibit tumor growth and modulate neurotransmitter systems .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials .

Mechanism of Action

The mechanism of action of n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with monoamine transporters and receptors in the brain, affecting neurotransmitter levels and signaling pathways . This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior.

Comparison with Similar Compounds

Substitution Effects on Bioactivity

- N-Methyl vs. N-Isopropyl : 2-MAPB (N-methyl) exhibits stimulant properties, as evidenced by forensic reports , whereas the N-isopropyl substitution in the target compound may alter receptor binding kinetics due to increased steric bulk .

- Benzofuran Positional Isomerism : 5-APB-NBOMe (benzofuran-5-yl) demonstrates higher serotonin receptor affinity compared to benzofuran-2-yl derivatives, likely due to electronic effects of the substituent position .

Analytical Characterization

- NMR Spectroscopy: 2-MAPB was confirmed using ¹H–¹³C HMBC and NOESY experiments, revealing coupling between the benzofuran protons and the methylamine group . Similar techniques would apply to the target compound.

- Mass Spectrometry : 2-MAPB’s GC-MS profile shows a base peak at m/z 189 (molecular ion), with fragmentation patterns distinct from N-isopropyl analogues .

Forensic and Regulatory Considerations

- 2-MAPB : Classified as a controlled substance in multiple jurisdictions due to its structural resemblance to amphetamines .

Biological Activity

n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine, also known as benzofuran derivative, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to a propan-2-amine structure, which is significant for its biological activity. Synthesis methods include various organic reactions aimed at enhancing the yield and purity of the compound. The benzofuran core is pivotal, as it is associated with numerous bioactive properties.

1. Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 12a | 0.0195 | Antibacterial |

| 15 | 0.0048 | Antibacterial |

| 10b | 0.42 | Antifungal |

These values suggest a promising potential for developing new antimicrobial agents based on this scaffold .

2. Analgesic and Anti-inflammatory Properties

Benzofuran derivatives have been evaluated for their analgesic and anti-inflammatory activities. Some studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Mechanism of Action:

- Inhibition of COX enzymes reduces the synthesis of prostaglandins, mediators of pain and inflammation.

Recent findings suggest that certain derivatives can selectively inhibit COX-2 without affecting COX-1, potentially leading to fewer gastrointestinal side effects compared to traditional NSAIDs .

3. Neuropharmacological Effects

Preliminary studies have suggested that this compound may interact with dopamine receptors, particularly D3 receptors. This interaction could indicate potential applications in treating neurodegenerative diseases or mood disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of a series of benzofuran derivatives against Fusarium oxysporum. The results indicated that specific substitutions on the benzofuran ring significantly enhanced antifungal activity, with some compounds achieving IC50 values as low as 0.42 mM .

Case Study 2: Analgesic Activity

In another investigation, benzofuran derivatives were evaluated for their analgesic effects in animal models. The results demonstrated a significant reduction in pain responses comparable to established analgesics .

Q & A

Basic Research Question

- Solvent Selection : Use deuterated DMSO (DMSO-d₆) for high solubility of amine salts. For freebase forms, CDCl₃ is preferable .

- Concentration : 15–20 mg/mL minimizes signal splitting from aggregation.

- Temperature Control : Run experiments at 25°C to reduce line broadening caused by molecular motion .

Advanced Tip : For salt forms (e.g., HCl), degas the solution to eliminate residual solvent peaks.

What are common contaminants in this compound synthesis, and how are they detected?

Basic Research Question

- Byproducts : Over-alkylated amines (e.g., N,N-diisopropyl derivatives) or unreacted nitro intermediates.

- Detection :

- GC-MS : Look for m/z 217 (diisopropyl derivative) or m/z 176 (nitroalkene) .

- TLC : Use silica gel plates with ethyl acetate/hexane (1:3) to spot impurities (Rf ~0.6 for target compound).

How can researchers resolve discrepancies in NMR data when differentiating diastereomers or positional isomers of this compound?

Advanced Research Question

- 2D NMR : Utilize ¹H-¹³C HMBC to correlate protons with quaternary carbons (e.g., benzofuran C2 vs. C3). NOESY identifies spatial proximity between the ethyl chain and benzofuran ring .

- Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers, critical for pharmacological studies .

Case Study : A 2023 study resolved N-ethyl vs. N-isopropyl isomers via ¹H-¹⁵N HMBC, leveraging nitrogen chemical shift differences .

How do salt forms (e.g., HCl) affect the physicochemical properties and analytical characterization of this compound?

Advanced Research Question

- Solubility : HCl salts improve aqueous solubility (critical for bioavailability studies) but may require ion-pair chromatography for HPLC analysis .

- Thermal Stability : DSC shows HCl salts decompose at ~220°C vs. freebase (~180°C) .

- NMR Shifts : Protonation of the amine group upfield-shifts NH signals (δ 2.1 → δ 1.8 ppm in D₂O) .

What methodological challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

- Exothermic Reactions : Alkylation steps may require controlled cooling (0–5°C) to prevent runaway reactions.

- Purification : Column chromatography becomes impractical; switch to fractional crystallization using ethanol/water .

- Yield Optimization : Catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) improves nitroalkene reduction efficiency at scale .

How do structural analogs like N-methyl or N-ethyl derivatives compare in spectroscopic properties and reactivity?

Advanced Research Question

- NMR : N-Methyl analogs (e.g., 2-MAPB) show downfield shifts for NH (δ 2.5 ppm vs. δ 2.1 ppm for N-isopropyl) .

- Reactivity : Steric hindrance from the isopropyl group slows nucleophilic substitution, requiring higher temperatures for alkylation .

- MS Fragmentation : N-Ethyl derivatives exhibit distinct fragmentation patterns (m/z 190 vs. 203 for parent ion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.